4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide: is a complex organic compound with the following chemical formula:
C18H15ClN6O5S
.Preparation Methods
The synthesis of this compound involves condensation reactions. Specifically, 2’-hydroxy-3’-nitro-5’-chloro chalcone and 2’-hydroxy-3’-nitro-5’-chloro-4-methoxy chalcone react with aniline or substituted anilines in the presence of concentrated sulfuric acid (H2SO4). This process yields the desired chalconeimine compound .
Chemical Reactions Analysis
- Major products formed from these reactions could include derivatives of the chalconeimine structure, such as modified pyrazole or carboxamide derivatives.
Chalconeimine: likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation.
Scientific Research Applications
Chemistry: Investigating the reactivity and properties of this compound can provide insights into its behavior in various chemical environments.
Biology: Researchers might explore its interactions with biological molecules, such as enzymes or receptors.
Medicine: The compound’s potential as a drug candidate could be evaluated, considering its structural features and potential targets.
Industry: Applications in materials science, catalysis, or other industrial processes could be explored.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of research.
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
- Similar compounds might include other pyrazole derivatives or molecules with similar functional groups.
4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide: can be compared to other related compounds, emphasizing its unique features.
Properties
Molecular Formula |
C17H14ClN5O5S |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O5S/c1-10-4-2-3-5-13(10)22-29(27,28)12-8-6-11(7-9-12)19-17(24)15-14(18)16(21-20-15)23(25)26/h2-9,22H,1H3,(H,19,24)(H,20,21) |
InChI Key |
KRCBKJYYEGVVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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